N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a pyrazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.
Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an appropriate nitrile to form the triazole ring via a cyclization reaction.
Attachment of the Ethoxyphenyl Group: The triazole-pyrazole intermediate is then reacted with 4-ethoxyphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalyst.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the triazole or pyrazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or pyrazole derivatives.
Substitution: Substituted ethoxyphenyl derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide
- 1-(4-ethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
Uniqueness
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C19H24N6O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-ethyl-5-(1-ethylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H24N6O2S/c1-4-24-12-14(11-20-24)18-22-23-19(25(18)5-2)28-13-17(26)21-15-7-9-16(10-8-15)27-6-3/h7-12H,4-6,13H2,1-3H3,(H,21,26) |
InChI Key |
AHNFVKUSRUKKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN=C(N2CC)SCC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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